3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide
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Overview
Description
3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide typically involves the reaction of 3-pyrrolidineethanol with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Pyrrolidin-3-yl)ethyl)butanamide: Lacks the methyl group at the 3-position.
3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)pentanamide: Has a longer alkyl chain.
N-(2-(Pyrrolidin-3-yl)ethyl)acetamide: Has a shorter alkyl chain.
Uniqueness
3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its metabolic stability.
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
3-methyl-N-(2-pyrrolidin-3-ylethyl)butanamide |
InChI |
InChI=1S/C11H22N2O/c1-9(2)7-11(14)13-6-4-10-3-5-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
HELGANNBOGCIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCCC1CCNC1 |
Origin of Product |
United States |
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